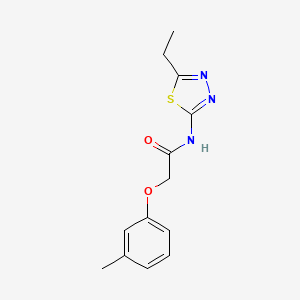![molecular formula C19H21NO2S B5835750 4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5835750.png)
4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as MBCTM, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine involves the inhibition of specific proteins involved in cancer cell proliferation, such as tubulin and histone deacetylases. This compound binds to these proteins and disrupts their function, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits cancer cell growth and induces apoptosis in a dose-dependent manner. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in animal models of cancer. However, the toxicity and pharmacokinetics of this compound in humans are not well understood, and further studies are needed to evaluate its safety and efficacy.
Advantages and Limitations for Lab Experiments
4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine has several advantages for lab experiments, including its high purity and high yield synthesis method, its specificity for certain proteins involved in cancer cell proliferation, and its potential as a lead compound for drug discovery. However, this compound also has limitations for lab experiments, including its potential toxicity and limited understanding of its pharmacokinetics in humans.
Future Directions
There are several future directions for the study of 4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine, including further optimization of its synthesis method, evaluation of its safety and efficacy in humans, development of new drugs based on its structure, and exploration of its potential applications in other scientific fields, such as chemical biology and material science. In addition, further studies are needed to elucidate the mechanism of action of this compound and its specific targets in cancer cells.
Synthesis Methods
The synthesis of 4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 4-[(4-methylbenzyl)oxy]benzoyl chloride with morpholine in the presence of a base and a catalyst. The resulting product is then treated with carbon disulfide to form the carbonothioyl group. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine has been studied for its potential applications in various scientific fields, including cancer research, drug discovery, and chemical biology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In chemical biology, this compound has been used as a tool to study protein-ligand interactions and protein function.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-2-4-16(5-3-15)14-22-18-8-6-17(7-9-18)19(23)20-10-12-21-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOLQTJLESGFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5835675.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)


![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5835703.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)

![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)



